molecular formula C16H22O2 B5229565 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol

5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol

Cat. No. B5229565
M. Wt: 246.34 g/mol
InChI Key: JXCJQKKRVOZZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol, also known as MPTP-OH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol is not fully understood, but it is believed to work through several pathways. In cancer cells, 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. In neurodegenerative diseases, 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol has been shown to reduce oxidative stress and inflammation, which are both involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol has been shown to have several biochemical and physiological effects, including the inhibition of AKT activity, the reduction of oxidative stress and inflammation, and the induction of apoptosis in cancer cells. In addition, 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol has been shown to improve cognitive function and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol in lab experiments is its potential therapeutic applications in several areas of research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in research.

Future Directions

There are several future directions for research on 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol, including further studies on its mechanism of action, optimization of its use in lab experiments, and clinical trials for its potential therapeutic applications. In addition, the development of analogs of 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol may provide new insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol involves several steps, including the reaction of 4-methoxy-2,3,6-trimethylphenylacetylene with methylmagnesium bromide, followed by the reaction of the resulting product with acetaldehyde and lithium aluminum hydride. The final step involves the oxidation of the resulting alcohol to form 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol.

Scientific Research Applications

5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol has been studied for its potential therapeutic applications in several areas, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol has been studied for its potential neuroprotective effects and ability to improve cognitive function. Inflammation is another area of research where 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol has shown promise, as it has been shown to reduce the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-7-16(5,17)9-8-14-11(2)10-15(18-6)13(4)12(14)3/h1,10,17H,8-9H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCJQKKRVOZZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CCC(C)(C#C)O)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-yn-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.